4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a pyrrolidine sulfonyl group at the para position of the benzamide moiety and a 2,3-dihydro-1,3-benzothiazole scaffold substituted with three methyl groups. The (2E)-configuration of the benzothiazol-2-ylidene group ensures planar geometry, critical for π-stacking interactions in biological targets. Its synthesis likely employs cross-coupling or sulfonylation reactions, similar to methods described for analogous compounds in patent literature .
Crystallographic characterization of such compounds typically involves tools like SHELXL for small-molecule refinement and WinGX for data processing, ensuring precise structural elucidation .
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-6-11-18-19(15(14)2)23(3)21(28-18)22-20(25)16-7-9-17(10-8-16)29(26,27)24-12-4-5-13-24/h6-11H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMVWVYLNODNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the pyrrolidine sulfonyl group and the benzothiazole moiety. One common approach is the cycloaddition reaction, which is regio- and stereoselective, allowing for the preparation of 1-sulfonyl pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound with potential uses in medicinal chemistry. Its molecular structure features a pyrrolidine sulfonamide connected to a benzamide and a substituted benzothiazole. The complex molecular structure of this compound may give it specific biological activities.
This compound is listed by chemical suppliers such as EvitaChem under the catalog number EVT-2702483 and is associated with the CAS number 850903-13-8. Studies have documented the synthesis and characterization of similar compounds, showing that their properties and applications are being researched.
4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is categorized as a sulfonamide and a benzamide. Sulfonamides are recognized for their antibacterial properties, and benzamides are often studied for their pharmacological potential.
The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically includes several key steps. The molecular formula is C17H22N2O2S, with a molar mass of about 318.44 g/mol.
4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide may interact with biological targets such as enzymes or receptors. Pharmacological assays are needed to determine its precise mechanism of action.
This compound has potential applications in areas such as:
- Drug development for creating new therapeutic agents
- Agrochemical research for developing new crop protection agents
- Material science for synthesizing novel materials with specific properties
Mechanism of Action
The mechanism of action for 4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Differentiators
Sulfonamide vs. Halogen Substituents: The pyrrolidine sulfonyl group in the target compound likely improves solubility compared to halogenated analogs (e.g., bromo or chloro derivatives) due to its polar sulfonyl moiety. However, halogenated variants (e.g., ) exhibit stronger electrostatic stabilization, which may enhance binding to hydrophobic enzyme pockets .
Benzothiazole vs. Pyrazole/Pyrimidine Cores: The 3,4,5-trimethyl-substituted benzothiazole core in the target compound offers greater planarity and rigidity than pyrazole or pyrimidine cores (e.g., ), favoring interactions with flat binding sites (e.g., ATP pockets in kinases). Pyrazolopyrimidine derivatives () prioritize hydrogen-bonding interactions via amino and sulfonamide groups, whereas the benzothiazole’s methyl groups may enhance lipophilicity for membrane penetration .
Synthetic Complexity :
- The target compound’s synthesis may require regioselective sulfonylation and stabilization of the (2E)-benzothiazol-2-ylidene intermediate, contrasting with simpler benzamide derivatives (e.g., ) that utilize straightforward amidation .
Theoretical and Experimental Insights
- DFT Studies : Analogous benzamide derivatives () show strong hydrogen-bonding interactions and electrostatic stabilization, suggesting the target compound’s pyrrolidine sulfonyl group may similarly stabilize protein-ligand complexes .
- Thermal Stability : The trimethyl-substituted benzothiazole core likely increases thermal stability (cf. melting points in ), though experimental validation is needed .
Biological Activity
4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on current research findings.
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the pyrrolidine sulfonyl group and the benzothiazole moiety. Common methods include cycloaddition reactions that are regio- and stereoselective. The optimization of reaction conditions such as temperature and pressure is crucial for increasing yield and purity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or alter receptor functions through specific interactions. This modulation can influence several biological pathways, leading to therapeutic effects.
Antitumor Activity
Research indicates that compounds similar to 4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant antitumor properties. For instance, related compounds have shown submicromolar concentrations in inhibiting tumor cell lines and disrupting tubulin polymerization .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Compounds bearing similar functional groups have demonstrated strong inhibitory effects against AChE, which is crucial for treating neurodegenerative diseases.
- Urease Inhibition : The compound has been noted for its potential as a urease inhibitor, which may help in managing infections caused by urease-producing bacteria .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Activity : A series of synthesized compounds were evaluated against various bacterial strains. Some exhibited moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, supporting the potential use of sulfonamide derivatives in antimicrobial therapy .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding interactions between these compounds and target proteins. For example, docking studies revealed how specific structural features contribute to the binding affinity with target enzymes .
Data Summary
The following table summarizes key biological activities associated with 4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
